

Pharmacological Properties of RO27-3225: A Technical Guide

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Compound of Interest

Compound Name: RO27-3225

Cat. No.: B15620705

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Abstract

RO27-3225 is a potent and highly selective agonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the central nervous system.[1] It has demonstrated significant neuroprotective, anti-inflammatory, and metabolic effects in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of **RO27-3225**, including its binding affinity and functional activity, detailed experimental protocols for key assays, and a summary of its effects on critical signaling pathways. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Introduction

The melanocortin system plays a crucial role in regulating energy homeostasis, inflammation, and neuronal function.[2][3] The melanocortin-4 receptor (MC4R) has emerged as a key therapeutic target for a range of pathological conditions, including obesity, neuroinflammatory diseases, and ischemic brain injury.[4][5] **RO27-3225** is a synthetic peptide-based agonist

designed for high selectivity and potency at the MC4R.[1][6] Its pharmacological profile suggests potential for therapeutic intervention in diseases where MC4R activation is beneficial.

In Vitro Pharmacology

The in vitro activity of **RO27-3225** has been characterized through binding and functional assays, demonstrating its high affinity and selectivity for the MC4R over other melanocortin receptor subtypes.

Quantitative Data

Parameter	Receptor	Value	Reference
EC50	Human MC4R	1 nM	[1][6]
Human MC1R	8 nM	[1][6]	
IC50	Human MC4R	Significantly lower than MC3R	[7]
Human MC3R	~30-fold higher than MC4R	[1][6][7]	

Experimental Protocols

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

- Cell Culture: HEK293 cells stably transfected with the human MC3R or MC4R are cultured to confluence in 96-well plates.[7]
- Assay Buffer: A suitable binding buffer is prepared (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4).
- Radioligand: A radiolabeled melanocortin agonist, such as [¹²⁵I]NDP- α -MSH, is used.
- Competition Binding: Transfected cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (**RO27-3225**).

- Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
- Washing: Unbound radioligand is removed by washing the cells with ice-cold assay buffer.
- Detection: The amount of bound radioactivity is quantified using a gamma counter.
- Data Analysis: The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve.

This assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger downstream of MC4R activation.

- Cell Culture: HEK293 cells expressing the human MC4R are grown to confluence in 96-well plates.[7]
- Stimulation: The cells are incubated with various concentrations of **RO27-3225** in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.[8]
- Incubation: The stimulation is carried out for a defined period (e.g., 15-60 minutes) at 37°C. [7][8]
- Lysis: The cells are lysed to release intracellular cAMP.[8]
- Detection: The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[9]
- Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting a dose-response curve to the data.

In Vivo Pharmacology

RO27-3225 has been evaluated in several animal models, demonstrating its efficacy in neuroprotection and metabolic regulation.

Neuroprotection in a Mouse Model of Intracerebral Hemorrhage (ICH)

- Effect: **RO27-3225** administration after ICH significantly improved neurological outcomes, reduced brain edema, and suppressed neuroinflammation.[6][10]
- Dosage: An optimal dose of 180 µg/kg administered intraperitoneally (i.p.) 1 hour after ICH induction was identified.[11]

Functional Recovery after Spinal Cord Injury (SCI)

- Effect: Treatment with **RO27-3225** enhanced functional recovery in a mouse model of SCI. [12]

Appetite Regulation

- Effect: Central administration of **RO27-3225** dose-dependently decreased food intake in rats without producing aversive side effects.[7]

Experimental Protocols

- Animal Model: Male CD1 mice are commonly used.[2][11]
- Induction of ICH: ICH is induced by intrastriatal injection of bacterial collagenase.[11]
- Drug Administration: **RO27-3225** is dissolved in saline and administered via intraperitoneal (i.p.) injection at the desired dose and time point relative to ICH induction.[2][11]
- Neurobehavioral Assessment: A battery of tests is used to evaluate neurological deficits, including:
 - Modified Garcia Test: Assesses spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and whisker touch.[13]
 - Forelimb Placement Test: Evaluates sensorimotor integration by measuring the ability of the mouse to place its forelimbs onto a countertop in response to whisker stimulation.[13]

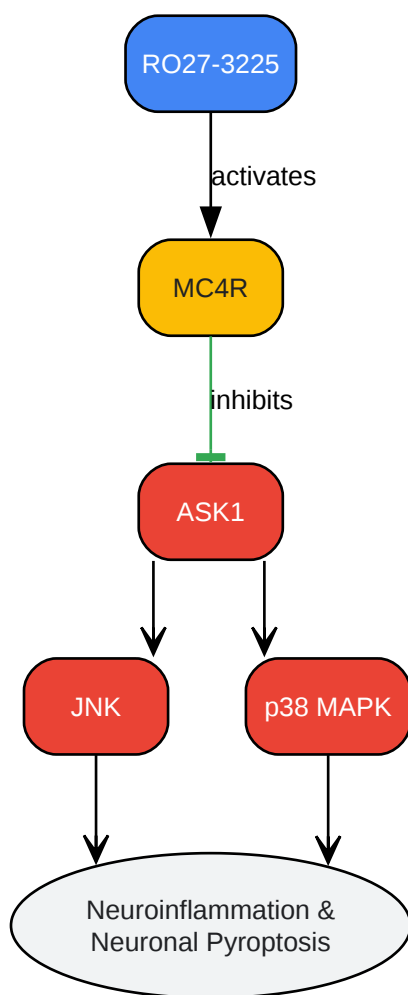
- Corner Turn Test: Measures sensorimotor asymmetry by observing the turning direction of the mouse when placed in a 30-degree corner.[13]
- Histological and Molecular Analysis: Brain tissue is collected for analysis of infarct volume, brain water content, and expression of inflammatory and apoptotic markers by Western blot and immunofluorescence.[2][11]

Signaling Pathways

RO27-3225 exerts its cellular effects through the modulation of several key intracellular signaling pathways downstream of MC4R activation.

ASK1/JNK/p38 MAPK Pathway

Activation of MC4R by **RO27-3225** has been shown to inhibit the Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream targets, c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[11] This inhibition is associated with a reduction in neuronal pyroptosis and inflammation.[11]

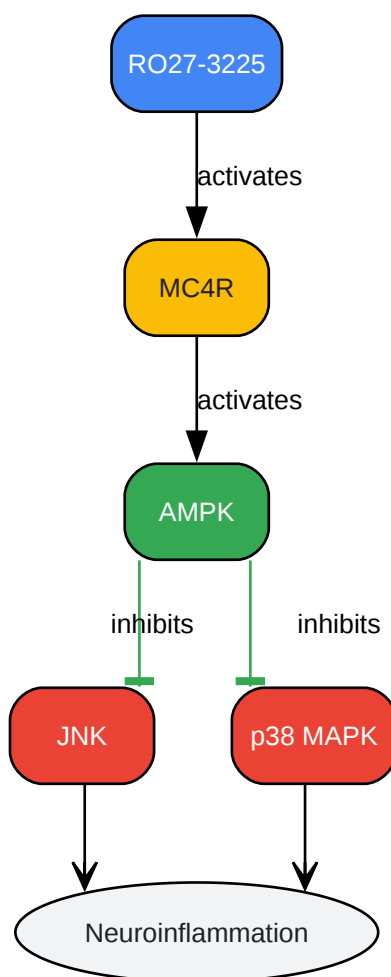


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RO27-3225 inhibits the ASK1/JNK/p38 MAPK pathway.

AMPK/JNK/p38 MAPK Pathway

RO27-3225 also activates AMP-activated protein kinase (AMPK), which in turn inhibits the JNK and p38 MAPK signaling pathways.[10] This mechanism contributes to the anti-inflammatory effects of **RO27-3225**. [10]

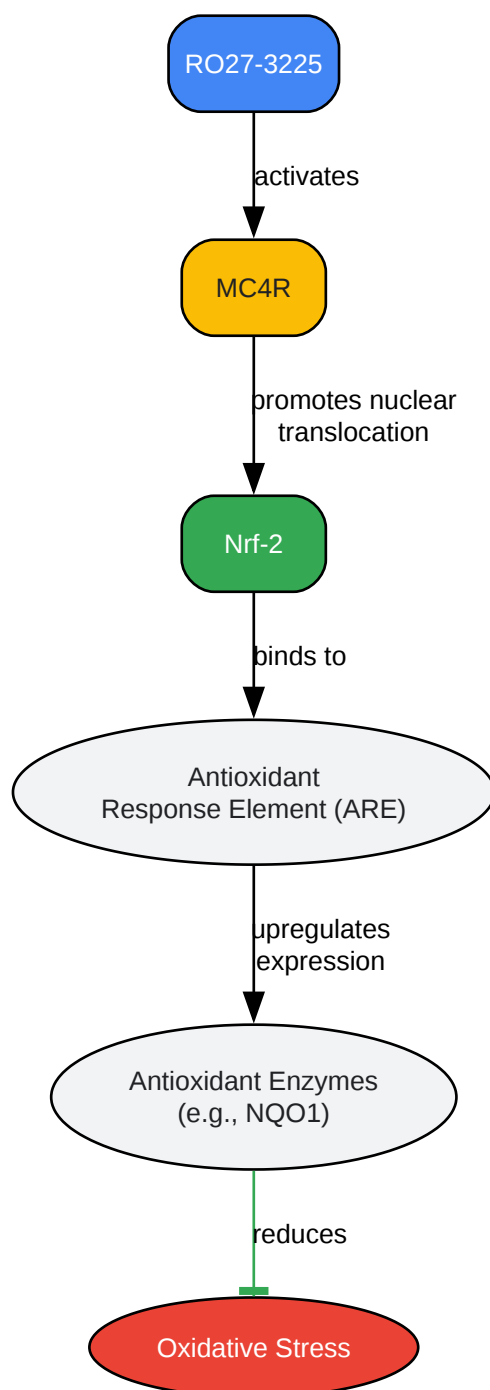


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RO27-3225 activates the AMPK pathway to reduce neuroinflammation.

Nrf-2 Antioxidant Pathway

Pre-treatment with **RO27-3225** has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) antioxidant pathway in hippocampal neurons exposed to ethanol. This was evidenced by increased expression and nuclear translocation of Nrf-2.



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RO27-3225 activates the Nrf-2 antioxidant pathway.

Summary and Future Directions

RO27-3225 is a valuable research tool for elucidating the physiological roles of the MC4R. Its high selectivity and potent agonist activity make it a promising lead compound for the

development of therapeutics targeting a range of disorders. The demonstrated neuroprotective and anti-inflammatory effects in preclinical models of ischemic stroke and spinal cord injury warrant further investigation. Additionally, its ability to regulate food intake without causing aversive effects highlights its potential in the treatment of metabolic disorders. Future studies should focus on a comprehensive pharmacokinetic and toxicological profiling of **RO27-3225** to further assess its drug-like properties and therapeutic potential. The elucidation of its downstream signaling pathways in various cell types will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic applications.

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